8-Bromo-5-(trifluoromethoxy)quinoline

説明

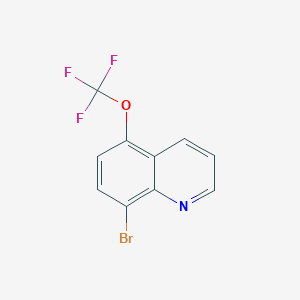

8-Bromo-5-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . It is a quinoline derivative, characterized by the presence of a bromine atom at the 8th position and a trifluoromethoxy group at the 5th position on the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(trifluoromethoxy)quinoline typically involves the bromination of 5-(trifluoromethoxy)quinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production .

化学反応の分析

Types of Reactions

8-Bromo-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like ethanol or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-(trifluoromethoxy)-8-phenylquinoline .

科学的研究の応用

Medicinal Chemistry

8-Bromo-5-(trifluoromethoxy)quinoline has shown promise as a precursor for developing pharmaceuticals. Its structure allows it to interact with biological macromolecules, potentially leading to the discovery of new therapeutic agents.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to act as a building block in organic electronics and sensor design has been explored, particularly due to its electronic properties imparted by the trifluoromethoxy group.

Agrochemicals

This compound can also be utilized in the development of agrochemicals, where its biological activity can contribute to the formulation of effective pesticides or herbicides. The incorporation of fluorinated groups often enhances the stability and effectiveness of agrochemical products .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study on quinoline derivatives demonstrated that certain compounds exhibited higher efficacy against Mycobacterium tuberculosis than traditional treatments like isoniazid. This suggests a promising avenue for further research into this compound’s potential as an antimicrobial agent.

- Anticancer Activity Investigation : A review focusing on quinoline derivatives indicated that compounds such as quinoline-5,8-diones showed significant antiproliferative effects against various cancer cell lines. Although direct studies on this compound are sparse, its structural similarities imply potential anticancer activity worth exploring.

Future Research Directions

Given the promising preliminary findings regarding its biological activities and chemical properties, future research could focus on:

- In-depth Biological Testing : Investigating specific mechanisms of action against various pathogens and cancer cell lines.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for industrial applications.

- Exploration in Material Science : Assessing its applicability in developing advanced materials for electronics and sensors.

作用機序

The mechanism of action of 8-Bromo-5-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

5-Bromo-8-(trifluoromethoxy)quinoline: This compound has the bromine and trifluoromethoxy groups at different positions compared to 8-Bromo-5-(trifluoromethoxy)quinoline.

8-Bromo-5-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and trifluoromethoxy groups enhances its potential for diverse chemical transformations and applications .

生物活性

8-Bromo-5-(trifluoromethoxy)quinoline is a quinoline derivative characterized by its unique chemical structure, which includes a bromine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and future research directions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.05 g/mol. The presence of the bromine and trifluoromethoxy groups enhances its reactivity and potential biological interactions. The structural features of this compound are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.05 g/mol |

| Functional Groups | Bromine, trifluoromethoxy |

| Chemical Class | Quinoline derivative |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including those derived from leukemia, melanoma, and non-small cell lung cancer. The compound appears to act by modulating key signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that this compound induced G0/G1 phase arrest in cancer cells, leading to a reduction in the S and G2/M phases of the cell cycle. This mechanism suggests that it may inhibit tumor growth by preventing cells from progressing through critical phases of division .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The exact mechanism of action is not fully elucidated but may involve interference with bacterial cell wall synthesis or function .

Antiviral Activity

Emerging evidence points to the potential antiviral effects of this compound. It may inhibit viral replication at early stages without being virucidal itself. This characteristic could make it useful in therapeutic settings for managing viral infections.

Case Studies

- Anticancer Activity : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in late apoptosis/necrosis (93% ± 3.29). This was accompanied by a marked decrease in cell viability, suggesting strong anticancer potential .

- Antimicrobial Efficacy : A recent investigation into its antibacterial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.

The precise mechanisms underlying the biological activities of this compound remain to be fully characterized. However, it is believed that the compound interacts with specific molecular targets within cells, potentially inhibiting key enzymes or disrupting cellular signaling pathways involved in proliferation and survival.

Future Research Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating detailed molecular mechanisms to identify specific targets within cancerous and microbial cells.

特性

IUPAC Name |

8-bromo-5-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZNMBQBMIYTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674886 | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-91-9 | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。